molecular formula C17H17NO5 B2364292 3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287290-56-4

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2364292
CAS No.: 2287290-56-4
M. Wt: 315.325
InChI Key: VJGTZMNYAHYMMJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a phenylmethoxycarbonylamino group, and a benzoic acid moiety.

Preparation Methods

The synthesis of 3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid typically involves multiple steps, including the introduction of the ethoxy group and the phenylmethoxycarbonylamino group to the benzoic acid core. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Amidation: The phenylmethoxycarbonylamino group is typically introduced through amidation reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid can be compared with similar compounds such as:

    3-Ethoxy-4-methoxybenzonitrile: This compound has a similar structure but with a nitrile group instead of the phenylmethoxycarbonylamino group.

    3-Ethoxy-4-methoxybenzoic acid: Similar structure but lacks the phenylmethoxycarbonylamino group.

    3-Ethoxy-4-(methylamino)benzoic acid: Similar structure but with a methylamino group instead of the phenylmethoxycarbonylamino group.

Properties

IUPAC Name

3-ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-15-10-13(16(19)20)8-9-14(15)18-17(21)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGTZMNYAHYMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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